molecular formula C10H9NO3 B127561 5-Methoxyindole-2-carboxylic acid CAS No. 4382-54-1

5-Methoxyindole-2-carboxylic acid

Cat. No.: B127561
CAS No.: 4382-54-1
M. Wt: 191.18 g/mol
InChI Key: YEBJVSLNUMZXRJ-UHFFFAOYSA-N
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Description

5-Methoxyindole-2-carboxylic acid: is an indole derivative characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 2-position of the indole ring. This compound is known for its significant role in various biological and chemical processes, making it a subject of interest in scientific research.

Mechanism of Action

Target of Action

5-Methoxyindole-2-carboxylic acid (MICA) primarily targets mitochondrial dihydrolipoamide dehydrogenase (DLDH) and gluconeogenesis in the liver . DLDH is a key enzyme in the mitochondrial energy metabolism, and its inhibition can lead to neuroprotection against ischemic injury . Gluconeogenesis is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates, and its inhibition can lead to hypoglycemic effects .

Mode of Action

MICA acts as a reversible inhibitor of DLDH . By inhibiting this enzyme, MICA can confer chemical preconditioning and neuroprotection against stroke . In the liver, MICA inhibits gluconeogenesis, leading to a decrease in blood glucose levels . This makes it a potent hypoglycemic agent .

Biochemical Pathways

MICA affects the mitochondrial energy metabolism and the gluconeogenesis pathway . By inhibiting DLDH, MICA disrupts the mitochondrial energy metabolism, which can lead to neuroprotection . The inhibition of gluconeogenesis in the liver leads to a decrease in the production of glucose, thereby lowering blood glucose levels .

Pharmacokinetics

Given its potent hypoglycemic effects and its ability to inhibit gluconeogenesis in the liver, it is likely that mica has good bioavailability .

Result of Action

The inhibition of DLDH by MICA can lead to neuroprotection against ischemic injury . This is particularly important in the context of stroke, where ischemic injury can lead to significant neuronal damage . On the other hand, the inhibition of gluconeogenesis in the liver by MICA can lead to a decrease in blood glucose levels , making it a potent hypoglycemic agent .

Future Directions

MICA has been suggested as a potential antidiabetic agent due to its ability to inhibit gluconeogenesis in the liver . It’s recommended that MICA should be comprehensively reexplored for its antidiabetic properties in a variety of rodent diabetes models .

Biochemical Analysis

Biochemical Properties

5-Methoxyindole-2-carboxylic acid is known to interact with several enzymes and proteins. It is a well-known inhibitor of mitochondrial dihydrolipoamide dehydrogenase . It has also been used as a reactant for the preparation of various compounds, including anticancer agents, a fluorescent small molecule probe for in vivo lipid imaging, Indoleamine 2,3-dioxygenase (IDO) inhibitors, selective Dopamine D3 receptor ligands, 5-HT4 receptor ligands, inhibitors of Mycobacterium tuberculosis pantothenate synthetase, hypoxia selective cytotoxins, and potent antitumor bifunctional DNA alkylating agents .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to confer chemical preconditioning and neuroprotection against stroke . More studies are needed to fully understand its influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to inhibit mitochondrial dihydrolipoamide dehydrogenase , which could potentially lead to changes in gene expression and enzyme activation or inhibition

Dosage Effects in Animal Models

In animal models, this compound has been shown to exhibit pronounced glucose-lowering ability . It was also found to lead to an increased rate of death in diabetic animals . More studies are needed to determine the effects of different dosages of this compound in animal models, including any threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

It is known to inhibit mitochondrial dihydrolipoamide dehydrogenase , which could potentially affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyindole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the outlined laboratory procedures, scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyindole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.

Comparison with Similar Compounds

  • Indole-2-carboxylic acid
  • 5-Methoxyindole
  • 6-Methoxyindole-2-carboxylic acid
  • 5-Methoxy-2-methyl-3-indoleacetic acid

Comparison: 5-Methoxyindole-2-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the indole ring. This combination of functional groups imparts distinct chemical properties and biological activities compared to its analogs .

Properties

IUPAC Name

5-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBJVSLNUMZXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195944
Record name Indole-2-carboxylic acid, 5-methoxy-
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4382-54-1
Record name 5-Methoxy-1H-indole-2-carboxylic acid
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Record name 5-Methoxyindole-2-carboxylic acid
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Record name 4382-54-1
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Record name Indole-2-carboxylic acid, 5-methoxy-
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Record name 5-methoxyindole-2-carboxylic acid
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Record name 5-METHOXYINDOLE-2-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of 5-Methoxyindole-2-carboxylic acid?

A1: this compound is a potent inhibitor of dihydrolipoamide dehydrogenase (DLDH), the E3 subunit of the pyruvate dehydrogenase complex (PDHc) [, , , , ].

Q2: How does this compound inhibit dihydrolipoamide dehydrogenase?

A2: While the precise mechanism of inhibition is not fully elucidated, this compound is known to reversibly inhibit DLDH []. This inhibition disrupts the activity of PDHc, a crucial enzyme complex involved in glucose metabolism [].

Q3: What are the downstream effects of this compound-mediated dihydrolipoamide dehydrogenase inhibition?

A3: Inhibition of DLDH by this compound leads to several downstream effects, including:

  • Impaired Glucose Metabolism: As a key enzyme in glucose metabolism, DLDH inhibition disrupts the conversion of pyruvate to acetyl-CoA, ultimately affecting cellular energy production [, ].
  • Lactate Accumulation: Disruption of PDHc activity can lead to the buildup of lactate in cells, potentially contributing to changes in intracellular pH [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H9NO3, and its molecular weight is 191.19 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, spectroscopic data, including vibrational spectra, have been reported for this compound []. This data aids in structural characterization and understanding its physicochemical properties.

Q6: What is known about the dissolution and solubility of this compound?

A8: While specific dissolution rate data is not provided, research indicates that this compound is soluble in aqueous solutions, allowing for its use in various experimental setups [, ].

Q7: How is this compound relevant to melanoma research?

A9: this compound is a metabolite of eumelanin, the pigment responsible for brown and black coloration in skin and hair. Its presence in urine has been investigated as a potential marker for melanoma progression [, , , , , , ].

Q8: Is this compound a reliable marker for melanoma?

A10: While some studies suggest that elevated urinary this compound levels may be associated with melanoma, its reliability as a standalone marker is debated [, , , , , , , , , ]. Often, it is used in conjunction with other markers, such as 5-S-cysteinyldopa, for a more comprehensive assessment [, , , , , ].

Q9: What factors can influence urinary this compound levels?

A9: Factors that can affect urinary this compound levels include:

  • Skin pigmentation: Individuals with darker skin tend to excrete larger quantities of this compound [].
  • UV exposure: Exposure to ultraviolet radiation, particularly UVA, can stimulate melanin production and potentially influence this compound levels [, , ].
  • Certain medications: Some medications, like chloroquine, may alter the excretion of melanin metabolites, including this compound [].

Q10: Does this compound have any known functions in organisms other than humans?

A10: While much of the research on this compound centers around its role in human melanin synthesis and potential as a melanoma marker, studies have explored its effects in other organisms:

  • Archaebacteria: In the archaebacterium Haloferax volcanii, this compound was found to inhibit respiration and potassium ion transport, suggesting a potential role in cellular energy regulation in this organism [].
  • Mice: Research in mice has investigated the excretion patterns of this compound in relation to different pigmentation genotypes. This work highlights its role as a metabolite of eumelanin synthesis across species [].
  • Hamsters: In hamster sperm, this compound has been used to investigate the role of DLDH in sperm capacitation and fertilization. Results suggest that DLDH activity, potentially modulated by this compound, is crucial for successful fertilization in this species [, , ].

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